molecular formula C9H8BrN3S B1303279 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine CAS No. 886360-55-0

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine

Cat. No.: B1303279
CAS No.: 886360-55-0
M. Wt: 270.15 g/mol
InChI Key: KUTYUJWSFOAFHN-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromothiophene moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of glacial acetic acid . The reaction conditions often include the use of Pd(PPh3)4 as a catalyst and K3PO4 as a base at 90°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki cross-coupling reaction remains a cornerstone for its synthesis due to its efficiency and ability to incorporate various functional groups .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with arylboronic acids yield various aryl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with various molecular targets. The compound’s bromothiophene moiety can engage in π-π interactions, while the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTYUJWSFOAFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377161
Record name 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-55-0
Record name 4-(3-Bromo-2-thienyl)-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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